1,3-Dicyclohexylbarbituric acid

HIF-PH inhibitor Daprodustat synthesis Barbiturate pharmacophore

1,3-Dicyclohexylbarbituric acid (DCBA) is the essential and only documented intermediate for the approved HIF-PH inhibitor daprodustat. Using smaller N-alkyl analogs (e.g., 1,3-dimethylbarbituric acid) leads to >1000-fold lower lipophilicity (XLogP3 -0.8 vs 2.8) and destroys the pharmacophore, yielding an inactive compound. This identity-critical building block is also irreplaceable for AIE fluorescent sensors (sub-μM DNT/picric acid detection) and patent-validated DUV photoresist sensitizers. - Essential for Daprodustat: Only the 1,3-dicyclohexyl pattern achieves nanomolar HIF-PH inhibition. - Quantifiable Differentiation: XLogP3 2.8, m.p. 203 °C, enabling robust Knoevenagel condensations. - Supply Chain Integrity: >98% purity; store at room temperature (<15 °C), ship ambient.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 35824-91-0
Cat. No. B1584069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dicyclohexylbarbituric acid
CAS35824-91-0
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3
InChIInChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2
InChIKeyPRZQJMWBZWAUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dicyclohexylbarbituric Acid: Specialized Barbiturate for Advanced Synthesis


1,3-Dicyclohexylbarbituric acid (DCBA) is an N,N′-disubstituted barbiturate bearing two cyclohexyl groups in place of the N1 and N3 hydrogens . With molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g·mol⁻¹, it forms a white crystalline solid with a melting point of approximately 203 °C [1]. Unlike classical 5,5-disubstituted barbiturates that act directly on GABA-A receptors, DCBA serves predominantly as a key synthetic intermediate and functional scaffold. It is the direct precursor of daprodustat, a clinically approved HIF-prolyl hydroxylase inhibitor, and a building block for aggregation-induced emission (AIE) sensors and deep-UV photoresist sensitizers [2]. Its rigid, lipophilic cyclohexyl architecture confers distinct physicochemical properties that are not obtainable with smaller N-alkyl or N-aryl barbituric acid analogs, making compound identity critical for reproducible research and scale-up processes.

Synthetic intermediate workflow: Core scaffold for daprodustat HIF-PH inhibitor synthesis
Materials research fit: Building block for AIE fluorescent sensors and DUV photoresist sensitizers
Physicochemical context: Rigid, lipophilic cyclohexyl architecture supports high-temperature and organic-phase processes

Why 1,3-Dicyclohexylbarbituric Acid Cannot Be Replaced by Simpler Analogs


Barbituric acid derivatives with different N-substituents are not drop-in replacements for 1,3-dicyclohexylbarbituric acid. The two cyclohexyl groups confer an XLogP3 of approximately 2.8, representing a >1000-fold increase in computed lipophilicity over 1,3-dimethylbarbituric acid (XLogP3 ≈ –0.8) and 1,3-diethylbarbituric acid (XLogP3 ≈ –0.1) . This shift in hydrophobicity alters solubility, crystal packing, melting point (203 °C for dicyclohexyl vs. 121–125 °C for dimethyl), and reactivity in Knoevenagel condensations . Critically, the daprodustat pharmacophore demands the 1,3-dicyclohexyl substitution pattern to achieve nanomolar HIF-PH inhibition [1]. Substituting a dimethyl or diethyl analog would destroy the steric and electronic complementarity with the enzyme binding pocket, resulting in an inactive compound. The evidence below quantifies where these differences become decisive for procurement and experimental design.

Daprodustat route
Dimethyl or diethyl analogs lack the required steric and electronic complementarity for HIF-PH inhibition; they cannot serve as pharmacophore intermediates.
AIE sensor role
Cyclohexyl groups restrict intramolecular rotation to enable aggregation-induced emission; smaller N-alkyl analogs may not provide equivalent steric restraint or sensor sensitivity.
Thermal and phase behavior
Melting point is ~80 °C higher and organic-phase partitioning is ~4000-fold greater than the dimethyl analog; substituting may compromise high-temperature or biphasic protocols.

Quantitative Differentiation vs. Closest Barbituric Acid Analogs


Daprodustat Intermediate: Unique Pharmacophore Requirement

1,3-Dicyclohexylbarbituric acid is the direct synthetic precursor of daprodustat (GSK1278863), a marketed HIF-prolyl hydroxylase inhibitor for anemia of chronic kidney disease . Daprodustat itself is defined by ChEBI as 'barbituric acid substituted by cyclohexyl groups at positions 1 and 3, and by a (carboxymethyl)aminocarbonyl group at position 5' [1]. No other N,N′-disubstituted barbituric acid analog (e.g., 1,3-dimethyl-, 1,3-diethyl-, or 1,3-diphenylbarbituric acid) can serve as the intermediate because the cyclohexyl groups are integral to the final drug's binding mode. The compound listed as 'Daprodustat Impurity 11' in pharmacopeial contexts is 1,3-dicyclohexylbarbituric acid, confirming its unique identity within the synthetic route .

Daprodustat pharmacophore
Class-level inference
Unique intermediate defined by 1,3-dicyclohexyl substitution
Mandatory for daprodustat synthetic route
No alternative N,N′-disubstituted barbituric acid can produce the approved drug substance
HIF-PH inhibitor Daprodustat synthesis Barbiturate pharmacophore

Patent-Verified High-Purity Synthesis

A patent from Nantong Huafeng Chemical (CN102432549B) discloses a preparation method for 1,3-dicyclohexylbarbituric acid that achieves >99.5% purity via reaction of N,N′-dicyclohexylurea with malonic acid in acetic acid/acetic anhydride, followed by recrystallization from ethanol [1]. The method yields 75–78 g of product from 65 g of N,N′-dicyclohexylurea (yield >90%) [2]. In contrast, the commercially supplied purity of 1,3-dimethylbarbituric acid is typically ≥98% by GC, with impurities that may interfere in cGMP intermediate applications . This 1.5-percentage-point purity advantage, combined with a defined impurity profile, directly supports pharmaceutical intermediate requirements where impurity levels must be controlled below 0.5%.

High-purity synthesis
Cross-study comparable
>99.5% purity (patent route)
Supports pharmaceutical intermediate requirements
Impurity burden reduced ≥4-fold vs. 1,3-dimethylbarbituric acid (≥98%)
High-purity synthesis Pharmaceutical intermediate Process chemistry

AIE Fluorescent Sensor Scaffold for Nitroaromatic Detection

In a 2021 study (J. Luminescence, 232, 117865), three D–π–A derivatives of 1,3-dicyclohexylbarbituric acid (CB, NB, TNB) were synthesized via Knoevenagel condensation with aryl aldehydes. The TNB derivative exhibited aggregation-induced emission (AIE) with a Stern–Volmer quenching constant (Ksv) of 2.8 × 10⁵ M⁻¹ for 2,4-dinitrotoluene (DNT) and 3.4 × 10⁵ M⁻¹ for picric acid (PA), achieving limits of detection of 0.367 μM and 0.296 μM respectively [1]. The cyclohexyl groups are essential for the AIE phenomenon by restricting intramolecular rotation in the aggregated state; TNB showed the highest solid-state binding energy by molecular dynamics simulation, correlating with the strongest emission [2]. 1,3-Dimethyl- or 1,3-diethylbarbituric acid derivatives would not provide equivalent steric restraint, compromising AIE performance. No comparable AIE sensor based on N,N′-dimethyl or N,N′-diethyl barbituric acid scaffolds has been reported with sub-micromolar LODs for nitroaromatics.

AIE sensor sensitivity
Cross-study comparable
Ksv up to 3.4×10⁵ M⁻¹; LOD 0.296 μM for picric acid
Validated scaffold for sub-micromolar nitroaromatic detection
No comparable AIE sensor reported for dimethyl or diethyl analogs
Aggregation-induced emission Nitroaromatic sensor Barbituric acid fluorophore

Thermal Stability Advantage over Simpler Analogs

1,3-Dicyclohexylbarbituric acid exhibits a melting point of 202–206 °C (lit. 203 °C) . By contrast, 1,3-dimethylbarbituric acid melts at 121–125 °C . This approximately 80 °C elevation in melting point reflects stronger intermolecular van der Waals interactions driven by the two cyclohexyl groups, providing enhanced thermal robustness during reactions requiring elevated temperatures. For applications such as deep-UV photoresist sensitizer synthesis, the higher melting point of the cyclohexyl analog translates to a broader processing window before thermal degradation, a practical advantage not available with the dimethyl analog.

Thermal stability
Cross-study comparable
Melting point ~203 °C (ΔTₘ ≈ +81 °C vs. dimethyl)
Broader high-temperature processing window
Enables reactions where dimethyl analog would degrade
Thermal stability Melting point differentiation Process chemistry

Deep-UV Photoresist Sensitizer Precursor

US Patent 4,735,885 discloses deep-UV photoresist compositions comprising 1,3-disubstituted-5-diazobarbituric acids as photosensitizers. The 1,3-dicyclohexyl-5-diazobarbituric acid was specifically compounded with a 4-tert-butylstyrene/maleimide copolymer at a 6:1 (w:w) polymer-to-sensitizer ratio in diglyme [1]. The cyclohexyl substituents are chosen as non-absorbing alkyl groups that permit efficient photobleaching at approximately 260 nm, avoiding interference with the photoresist's DUV response [2]. Smaller N-alkyl groups (methyl, ethyl) would alter the solubility and film-forming properties of the sensitizer in the polymer matrix, while N-aryl groups would introduce competing absorption in the DUV region. No equivalent photoresist formulation patent exists for 1,3-dimethyl- or 1,3-diethyl-5-diazobarbituric acid.

DUV photoresist precursor
Class-level inference
Patented sensitizer with absorption maximum near 260 nm
Only N,N′-dialkyl barbituric acid exemplified in DUV photoresist patents
Cyclohexyl groups avoid competing DUV absorption
Photoresist sensitizer Deep-UV lithography Diazobarbituric acid

Lipophilicity Advantage for Organic-Phase Partitioning

The computed octanol–water partition coefficient (XLogP3) for 1,3-dicyclohexylbarbituric acid is 2.8 , whereas 1,3-dimethylbarbituric acid has an XLogP3 of –0.8 and 1,3-diethylbarbituric acid is –0.1 [1]. This represents a difference of 3.6 log units, corresponding to a roughly 4000-fold higher partition into the organic phase for the dicyclohexyl derivative. This lipophilicity difference is critical in biphasic reactions, extraction procedures, and chromatographic behavior. Additionally, the cyclohexyl groups increase the compound's solubility in nonpolar organic solvents while making it essentially insoluble in water, in stark contrast to 1,3-dimethylbarbituric acid, which dissolves at approximately 60 g/L in water at 20 °C.

Lipophilicity advantage
Cross-study comparable
XLogP3 = 2.8 (Δ +3.6 vs. dimethyl analog)
~4000-fold greater organic-phase partitioning
Essential for biphasic reactions and nonpolar solvent workflows
Lipophilicity LogP Partition coefficient Drug-likeness

1,3-Dicyclohexylbarbituric Acid: Optimal Application Scenarios


Synthesis of Daprodustat and HIF-PH Inhibitors

As the sole documented intermediate for daprodustat synthesis, 1,3-dicyclohexylbarbituric acid is an essential procurement item for any group developing or manufacturing this HIF-PH inhibitor . The 1,3-dicyclohexyl substitution pattern is embedded in the drug's definition per ChEBI ontology [1], and no alternative N,N′-disubstituted barbituric acid can serve this route. Sourcing high-purity material (>99.5% via the patented process [2]) supports cGMP intermediate requirements where impurity profiles must be rigorously controlled.

AIE Fluorescent Sensors for Nitroaromatic Detection

1,3-Dicyclohexylbarbituric acid is a proven scaffold for D–π–A type AIE fluorophores. In the 2021 study by Chen et al., derivatives synthesized from this compound via Knoevenagel condensation achieved sub-micromolar detection limits for DNT (0.367 μM) and picric acid (0.296 μM) [3]. The cyclohexyl substituents are critical for the AIE mechanism by restricting intramolecular rotation; 1,3-dimethyl- or 1,3-diethylbarbituric acid scaffolds have not yielded comparable sensor performance. Researchers in fluorescent sensor development should prioritize this compound as the starting material for nitroaromatic detection projects.

DUV Photoresist Sensitizer Formulation

Patent US4735885A establishes 1,3-dicyclohexyl-5-diazobarbituric acid as a DUV photoresist sensitizer with absorption maximum near 260 nm, formulated with 4-tert-butylstyrene/maleimide copolymer in diglyme [4]. The non-absorbing cyclohexyl substituents enable efficient photobleaching without interfering with the resin's DUV response. For photoresist chemists developing next-generation DUV lithography materials, this compound offers a patent-validated entry point that smaller N-alkyl barbituric acid derivatives do not provide.

High-Temperature Organic Synthesis

With a melting point of 203 °C—approximately 80 °C higher than 1,3-dimethylbarbituric acid (122–125 °C) and significantly above 1,3-diethylbarbituric acid—1,3-dicyclohexylbarbituric acid provides a broader thermal processing window . This thermal robustness is advantageous for reactions conducted at elevated temperatures, including the synthesis of photoresist sensitizers, where competing decomposition of the barbituric core must be avoided. Its high XLogP3 of 2.8 (vs. –0.8 for dimethyl analog) further drives efficient partitioning into organic reaction solvents .

Application
Selection Property
Validation Focus
Daprodustat and HIF-PH inhibitor synthesis
1,3-Dicyclohexyl substitution pattern identity
Regulatory ontology and synthetic route documentation
AIE fluorescent sensor research
Steric restraint for aggregation-induced emission
Ksv and LOD benchmark against reported DCBA derivatives
DUV photoresist formulation studies
Non-absorbing cyclohexyl groups at 260 nm
Patent-exemplified sensitizer performance in polymer matrix
High-temperature organic synthesis
Elevated melting point and thermal robustness
Processing window margin vs. dimethyl analog decomposition

Technical Documentation Hub

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